molecular formula C12H22N2O4 B580702 N-Boc-2-(piperidin-3-yl)glycine CAS No. 1219421-12-1

N-Boc-2-(piperidin-3-yl)glycine

Cat. No.: B580702
CAS No.: 1219421-12-1
M. Wt: 258.318
InChI Key: YQCHKZLUQNZNET-UHFFFAOYSA-N
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Description

N-Boc-2-(piperidin-3-yl)glycine: is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol. It is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the glycine is substituted with a piperidine ring at the 3-position. This compound is commonly used as a building block in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(piperidin-3-yl)glycine typically involves the protection of the amino group of glycine with a Boc group, followed by the introduction of the piperidine ring. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) to form Boc-glycine. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(piperidin-3-yl)glycine undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can be used to remove the Boc group, followed by substitution with other functional groups.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Various reduced piperidine derivatives.

    Substitution: Compounds with different protecting groups or functional groups replacing the Boc group.

Scientific Research Applications

N-Boc-2-(piperidin-3-yl)glycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-2-(piperidin-3-yl)glycine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function . The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

  • N-Boc-2-(piperidin-4-yl)glycine
  • N-Boc-2-(piperidin-2-yl)glycine
  • N-Boc-2-(pyrrolidin-3-yl)glycine

Comparison: N-Boc-2-(piperidin-3-yl)glycine is unique due to the position of the piperidine ring substitution, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Boc-2-(piperidin-3-yl)glycine involves the protection of glycine followed by the coupling of Boc-protected 3-piperidinol with the protected glycine derivative.", "Starting Materials": [ "Glycine", "Di-tert-butyl dicarbonate (Boc2O)", "3-Piperidinol", "Hydrochloric acid (HCl)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)", "Ethyl acetate", "N,N-Diisopropylethylamine (DIPEA)" ], "Reaction": [ { "Step 1": "Protection of Glycine with Di-tert-butyl dicarbonate (Boc2O)" }, { "Step 2": "Coupling of Boc-protected 3-piperidinol with the protected glycine derivative in the presence of DIPEA and HCl" }, { "Step 3": "Deprotection of the Boc group using HCl in ethyl acetate" }, { "Step 4": "Neutralization of the reaction mixture with NaOH and extraction with diethyl ether" }, { "Step 5": "Drying of the organic layer over magnesium sulfate and evaporation of the solvent to obtain the crude product" }, { "Step 6": "Purification of the crude product by column chromatography using ethyl acetate and NaHCO3 as the eluent" }, { "Step 7": "Drying of the purified product to obtain N-Boc-2-(piperidin-3-yl)glycine" } ] }

CAS No.

1219421-12-1

Molecular Formula

C12H22N2O4

Molecular Weight

258.318

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

YQCHKZLUQNZNET-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O

Synonyms

α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-piperidineacetic Acid

Origin of Product

United States

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